molecular formula C10H17NO B13274208 Spiro[bicyclo[2.2.1]heptane-2,3'-morpholine]

Spiro[bicyclo[2.2.1]heptane-2,3'-morpholine]

Cat. No.: B13274208
M. Wt: 167.25 g/mol
InChI Key: MHTSNPUIWRMBEU-UHFFFAOYSA-N
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Description

Spiro[bicyclo[221]heptane-2,3’-morpholine] is a unique chemical compound characterized by its spiro structure, which involves a bicyclo[221]heptane ring system fused to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[2.2.1]heptane-2,3’-morpholine] typically involves the cycloaddition of bicyclo[2.2.1]heptane derivatives with morpholine under specific conditions. One common method includes the use of catalysts such as BF3·Et2O to facilitate the cycloaddition reaction . The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield.

Industrial Production Methods

Industrial production of Spiro[bicyclo[2.2.1]heptane-2,3’-morpholine] may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.1]heptane-2,3’-morpholine] undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be modified by different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Spiro[bicyclo[2.2.1]heptane-2,3’-morpholine] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,3’-morpholine] involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[bicyclo[2.1.1]hexane-2,3’-morpholine]
  • Spiro[bicyclo[3.2.2]octatriene-2,3’-morpholine]
  • Bicyclo[2.2.1]heptane derivatives

Uniqueness

Spiro[bicyclo[2.2.1]heptane-2,3’-morpholine] is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

spiro[bicyclo[2.2.1]heptane-2,3'-morpholine]

InChI

InChI=1S/C10H17NO/c1-2-9-5-8(1)6-10(9)7-12-4-3-11-10/h8-9,11H,1-7H2

InChI Key

MHTSNPUIWRMBEU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC23COCCN3

Origin of Product

United States

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